molecular formula C22H19N3O4S B2556140 N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105207-58-6

N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2556140
CAS No.: 1105207-58-6
M. Wt: 421.47
InChI Key: GEBJENVPVNBNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 3,4-dimethoxyphenyl acetamide substituent. This compound is characterized by a fused thiophene-pyrimidine core, a 7-phenyl group, and an acetamide linker modified with methoxy groups at the 3- and 4-positions of the phenyl ring.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-28-17-9-8-15(10-18(17)29-2)24-19(26)11-25-13-23-20-16(12-30-21(20)22(25)27)14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBJENVPVNBNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps, starting with the preparation of the core thieno[3,2-d]pyrimidin-3(4H)-one structure. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidinone derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and yield. This might include the use of continuous flow reactors, which can enhance reaction rates and improve product consistency. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

  • Substitution: Substitution reactions can introduce new substituents onto the aromatic rings, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Substitution reactions typically involve halogenation reagents like bromine (Br2) or iodine (I2).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In industry, the compound can be used in the production of advanced materials, such as polymers or coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the thieno[3,2-d]pyrimidin-4-one core or acetamide-linked aryl substituents. Key differences in substituents, physical properties, and spectral data are highlighted.

Modifications to the Thieno[3,2-d]pyrimidin-4-one Core
Compound Name & Structure Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference ID
Target Compound : N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide Not explicitly provided
Compound 24 : N-(7-Methyl-2-phenylamino-tetrahydrothienopyrido-pyrimidin-4-on-3-yl)acetamide C₁₈H₁₉N₅SO₂ 369.44 143–145 73 IR: 3,390 (NH), 1,730 (C=O); <sup>1</sup>H-NMR: δ 2.10 (COCH₃), 7.37–7.47 (Ar-H)
Compound 8 : N-(2-(2,3-dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3-yl)acetamide C₂₄H₂₀N₄O₄S₂ 528 280–282 60 IR: NH, C=O; <sup>1</sup>H-NMR: thiophene signals at δ 7.07–8.10
Compound 23 : N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide C₁₆H₁₅N₃O₂S 313.37 202–203 56 <sup>1</sup>H-NMR: δ 2.07 (CH₃), 7.08–7.62 (C₆H₄); LC-MS: m/z 314.0 [M+H]+

Key Observations :

  • The methyl and phenylamino substituents may enhance lipophilicity compared to the target compound’s phenyl group .
  • Thiophene Substitution: Compound 8 introduces a thiophen-2-yl group at the 5-position of the thienopyrimidine core, increasing molecular weight (528 vs. ~409 for the target compound) and melting point (280–282°C), likely due to enhanced π-stacking or hydrogen bonding .
  • Dimethylthienopyrimidine: Compound 23 features a 5,6-dimethylthieno[2,3-d]pyrimidine core, simplifying the structure but retaining acetamide functionality. Its lower molecular weight (313.37) correlates with a reduced melting point (202–203°C) .
Modifications to the Acetamide Side Chain
Compound Name & Structure Molecular Formula Molecular Weight Key Substituents Spectral Data Highlights Reference ID
Compound 5 : N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide Pyridinyl-pyrimidine thioether Synthesis steps described; no physical data
Compound 4d : 2-(4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide C₂₉H₂₆ClN₅O₃ 548.0 Chlorophenyl, dimethoxyphenyl IR: 1,689 cm⁻¹ (C=O); MS: m/z 474.64 (M⁺)
Compound 10 : N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide C₂₁H₁₅BrFN₃O₂S 458.31 Bromo, fluoro substituents InChIKey: UHRDQJSDEJSLTP-UHFFFAOYSA-N
Compound 15 Analog : N-(2-chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide C₂₁H₁₆ClN₃O₂S 409.89 Chloro, methyl substituents H-Bond donors: 1; Acceptors: 4

Key Observations :

  • Electron-Withdrawing Groups : Halogen substituents (e.g., bromo in Compound 10, chloro in Compound 15) increase molecular weight and may enhance binding to hydrophobic pockets in biological targets. The bromo-fluoro combination in Compound 10 results in a molecular weight of 458.31, significantly higher than the target compound’s estimated weight (~409) .
  • Amino Modifications: Compound 4d incorporates a pyrimidin-2-ylamino group, which may facilitate hydrogen bonding. Its IR spectrum shows a strong C=O stretch at 1,689 cm⁻¹, comparable to the target compound’s expected amide signals .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest due to its unique structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group and the acetamide moiety enhances its pharmacological profile.

PropertyDescription
Molecular Formula C23H21N3O4S
Molecular Weight 435.50 g/mol
IUPAC Name This compound
CAS Number 1207048-94-9

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The thieno[3,2-d]pyrimidine scaffold has been shown to modulate enzyme activity and receptor interactions, leading to various biological effects:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to anti-cancer effects.
  • Receptor Binding : It may interact with receptors that modulate cellular signaling pathways related to inflammation and cancer progression.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit tumor cell proliferation in vitro and in vivo.
  • Anti-inflammatory Effects : The compound has potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

  • Anticancer Studies : A study demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The specific derivative containing the 3,4-dimethoxyphenyl group showed enhanced potency compared to other similar compounds .
  • Inflammation Models : In animal models of inflammation, compounds with similar structures have reduced swelling and pain by modulating inflammatory pathways .

Comparative Analysis

Comparative studies with similar compounds suggest that the presence of the 3,4-dimethoxyphenyl group significantly enhances the biological activity. For instance:

CompoundBiological Activity
N-(3,4-Dimethoxyphenyl)-2-(thieno[3,2-d]pyrimidine)Moderate anticancer activity
N-(Phenyl)-2-(thieno[3,2-d]pyrimidine)Low anticancer activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.